molecular formula C15H10Br2O B3327908 10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one CAS No. 39654-52-9

10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

Cat. No.: B3327908
CAS No.: 39654-52-9
M. Wt: 366.05 g/mol
InChI Key: UXTYUOCJQGRAIG-KBPBESRZSA-N
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Description

10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one is a chemical compound with the molecular formula C15H10Br2O. It is known for its unique structure, which includes two bromine atoms and a dibenzo[a,d]cycloheptenone core. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Mechanism of Action

Target of Action

The primary targets of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one are currently unknown. This compound is a complex molecule and its interaction with biological systems is likely to be multifaceted .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one typically involves the bromination of dibenzo[a,d]cyclohepten-5-one. The reaction is carried out in the presence of bromine and a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Reduction Reactions: The compound can be reduced to form 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.

    Oxidation Reactions: It can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those with antidepressant properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one is unique due to its dual bromine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

(9S,10S)-9,10-dibromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O/c16-13-9-5-1-3-7-11(9)15(18)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTYUOCJQGRAIG-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3C2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H]([C@H](C3=CC=CC=C3C2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146275
Record name rel-(10R,11R)-10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39654-52-9
Record name rel-(10R,11R)-10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39654-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(10R,11R)-10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Reactant of Route 2
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Reactant of Route 3
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Reactant of Route 4
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10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Reactant of Route 5
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10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
Reactant of Route 6
Reactant of Route 6
10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

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